molecular formula C13H13NO2 B1246862 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- CAS No. 674767-29-4

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

Cat. No. B1246862
M. Wt: 215.25 g/mol
InChI Key: DBBYYRWVNDQECM-CDWOPPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CG-1521 is an enamide resulting from the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine. It is an inhibitor of histone deacetylase (HDAC) which exhibits anticancer properties. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a monocarboxylic acid amide and an enamide.

Scientific Research Applications

1. Inhibition of Human Histone Deacetylase

N-hydroxy-3-phenyl-2-propenamides, structurally related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been identified as potent inhibitors of human histone deacetylase (HDAC). These compounds have shown significant enzyme inhibition, leading to cell growth inhibition in human carcinoma cell lines. Particularly, a compound from this series exhibited notable in vivo antitumor activity in colon and lung tumor models, prompting its entry into human clinical trials (Remiszewski et al., 2003).

2. Analytical Characterization and Potential Medicinal Applications

The analytical characterization of N,N-dialkylated tryptamines, which include derivatives structurally similar to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, has been detailed. These compounds have found applications in various multidisciplinary research areas, including their potential medicinal use. The extensive characterization provides valuable information for research communities exploring the clinical and non-clinical applications of these substances (Brandt et al., 2017).

3. Anti-inflammatory Properties

Compounds structurally related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, specifically diarylheptanoids isolated from Curcuma comosa, have shown potent anti-inflammatory activities. These activities were demonstrated by the inhibition of lipopolysaccharide-induced nitric oxide production in macrophage RAW 264.7 cells (Sornkaew et al., 2015).

4. Solvatochromic Behavior and Potential Nonlinear Optical Applications

The solvatochromic behavior and crystal structure studies of compounds closely related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been reported. These compounds, due to their donor-acceptor structures, are proposed for use in nonlinear optical materials, although their crystallization in centrosymmetric space groups may limit this application (Bogdanov et al., 2019).

5. Estrogenic Activity and Phytoestrogen Properties

Diarylheptanoids, structurally akin to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been isolated from Curcuma comosa and shown to exhibit estrogenic-like transcriptional activity. This indicates their potential as phytoestrogens, compounds that mimic the action of the estrogen hormone, with applications in hormone-related therapies (Suksamrarn et al., 2008).

properties

CAS RN

674767-29-4

Product Name

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

InChI

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+

InChI Key

DBBYYRWVNDQECM-CDWOPPGASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO

SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

synonyms

7-phenyl-2,4,6-heptatrienoylhydroxamic acid
CG 1521
CG-1521
CG1521

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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